Cas no 1248125-49-6 (3-METHOXY-1-(4-METHOXYPHENYL)PROPAN-1-AMINE)

3-METHOXY-1-(4-METHOXYPHENYL)PROPAN-1-AMINE 化学的及び物理的性質
名前と識別子
-
- 3-METHOXY-1-(4-METHOXYPHENYL)PROPAN-1-AMINE
- Benzenemethanamine, 4-methoxy-α-(2-methoxyethyl)-
- SCHEMBL6868397
- AKOS010673110
- 1248125-49-6
- N13834
-
- インチ: 1S/C11H17NO2/c1-13-8-7-11(12)9-3-5-10(14-2)6-4-9/h3-6,11H,7-8,12H2,1-2H3
- InChIKey: VUEUCAKRAYFHCG-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(OC)C=C1)(N)CCOC
計算された属性
- 精确分子量: 195.125928785g/mol
- 同位素质量: 195.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 144
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
- XLogP3: 1
じっけんとくせい
- 密度みつど: 1.027±0.06 g/cm3(Predicted)
- Boiling Point: 302.0±37.0 °C(Predicted)
- 酸度系数(pKa): 9.06±0.10(Predicted)
3-METHOXY-1-(4-METHOXYPHENYL)PROPAN-1-AMINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763732-1g |
3-Methoxy-1-(4-methoxyphenyl)propan-1-amine |
1248125-49-6 | 98% | 1g |
¥4313.00 | 2024-08-09 |
3-METHOXY-1-(4-METHOXYPHENYL)PROPAN-1-AMINE 関連文献
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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3-METHOXY-1-(4-METHOXYPHENYL)PROPAN-1-AMINEに関する追加情報
Professional Introduction to 3-METHOXY-1-(4-METHOXYPHENYL)PROPAN-1-AMINE (CAS No: 1248125-49-6)
3-METHOXY-1-(4-METHOXYPHENYL)PROPAN-1-AMINE, identified by the Chemical Abstracts Service registry number 1248125-49-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives, characterized by its structural motif of a propylamine backbone substituted with methoxy groups at the 3-position and 4-position of a phenyl ring, respectively. The unique arrangement of these functional groups imparts distinct chemical properties and biological activities, making it a subject of interest for further exploration in drug discovery and therapeutic applications.
The molecular structure of 3-METHOXY-1-(4-METHOXYPHENYL)PROPAN-1-AMINE consists of a phenyl ring linked to a propyl chain via an amine group, with methoxy substituents attached to the 3rd and 4th carbon atoms of the phenyl ring. This configuration results in a molecule with potential interactions at multiple sites, which could be exploited for modulating biological pathways. The presence of both methoxy and amine functional groups suggests that this compound may exhibit both lipophilic and hydrophilic characteristics, enabling it to cross biological membranes while maintaining solubility in aqueous environments.
In recent years, there has been growing interest in amine derivatives as pharmacophores due to their versatility in drug design. The 3-METHOXY-1-(4-METHOXYPHENYL)PROPAN-1-AMINE structure has been explored as a potential scaffold for developing novel therapeutic agents. Its structural analogs have been investigated for their pharmacological effects, particularly in the context of central nervous system (CNS) disorders, where modulation of neurotransmitter systems is often required. The methoxy groups may contribute to metabolic stability, while the amine moiety provides a site for further derivatization to enhance binding affinity to biological targets.
Recent studies have highlighted the importance of 3-METHOXY-1-(4-METHOXYPHENYL)PROPAN-1-AMINE in the development of compounds with potential antidepressant and anxiolytic properties. Preclinical research has demonstrated that derivatives of this scaffold can interact with serotonin receptors, which are key targets in the treatment of mood disorders. The methoxy substitution pattern appears to influence receptor binding affinity and selectivity, making it a valuable starting point for structure-activity relationship (SAR) studies. These findings align with broader trends in medicinal chemistry where natural product-inspired scaffolds are being repurposed for modern therapeutic needs.
The synthesis of 3-METHOXY-1-(4-METHOXYPHENYL)PROPAN-1-AMINE involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated precursors followed by functional group transformations such as alkylation and methylation. Advances in catalytic methods have enabled more efficient synthetic pathways, reducing the environmental impact and cost associated with large-scale production. These improvements are critical for translating laboratory discoveries into viable pharmaceutical candidates.
The pharmacokinetic profile of 3-METHOXY-1-(4-METHOXYPHENYL)PROPAN-1-AMINE is another area of active investigation. Understanding how this compound is metabolized and eliminated by the body is essential for predicting its clinical efficacy and safety. Preliminary data suggest that the methoxy groups may influence metabolic pathways, particularly those involving cytochrome P450 enzymes. This information is crucial for designing dosing regimens that maximize therapeutic benefit while minimizing potential side effects.
In conclusion, 3-METHOXY-1-(4-METHOXYPHENYL)PROPAN-1-AMINE (CAS No: 1248125-49-6) represents a promising candidate for further pharmaceutical development. Its unique structural features offer opportunities for designing molecules with enhanced biological activity and improved pharmacokinetic properties. As research continues to uncover new therapeutic applications, this compound stands out as a valuable asset in the quest for innovative treatments across various medical disciplines.
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